molecular formula C20H19N3O3S B2763830 ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 941905-72-2

ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2763830
CAS No.: 941905-72-2
M. Wt: 381.45
InChI Key: PWCJZVXWVODYMF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring an imidazole ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or amidoximes under mild conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, facilitating nucleophilic substitution.

    Amidation: The thioether intermediate is then coupled with an acetamido group, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C with H2

    Substitution: HNO3 for nitration, Br2 for bromination

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe in biochemical assays due to its imidazole ring, which can interact with various biological targets.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or activation studies. The phenyl group can engage in π-π interactions, while the thioether linkage provides flexibility and potential for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((5-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate
  • Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)amino)acetamido)benzoate

Uniqueness

Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is unique due to the presence of both a thioether and an ester functional group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups with the imidazole ring enhances its utility in various fields, distinguishing it from similar compounds that may lack one or more of these features.

Properties

IUPAC Name

ethyl 2-[[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-26-19(25)15-10-6-7-11-16(15)22-18(24)13-27-20-21-12-17(23-20)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCJZVXWVODYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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